Eleutheroside D

Übersicht

Beschreibung

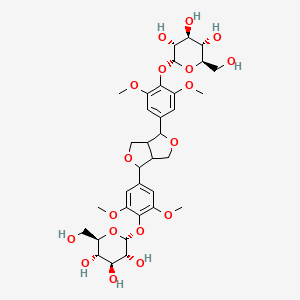

Eleutheroside D is an active lignan isolated from the root of Eleutherococcus senticosus, also known as the Siberian ginseng . It is chemically a dimer of sinapyl alcohol glucoside and is an optical isomer of Eleutheroside E . Eleutheroside D and E are thought to be the most pharmacologically active out of the eleutherosides .

Synthesis Analysis

The major bioactive constituents in extracts from roots of Eleutherococcus senticosus were analyzed using high-performance liquid chromatography (HPLC) in combination with tandem mass spectrometry . Eleutherosides B and E were identified in both the multi-adaptogen herbal formulation and E. senticosus root extract .Molecular Structure Analysis

The molecular formula of Eleutheroside D is C34H46O18 . Its average mass is 742.718 Da and its monoisotopic mass is 742.268433 Da .Wissenschaftliche Forschungsanwendungen

Biotechnology

Eleutherosides, including Eleutheroside D, are the active ingredients accumulated in the roots and stems of Eleutherococcus species . They are used as adaptogens and have antidiabetic and anticancer properties . Biotechnological production of these compounds has become an attractive alternative due to the limited availability of Eleuthero . Organogenic cultures have been induced for the production of eleutherosides, and various parameters influencing the accumulation of biomass and secondary metabolites have been thoroughly investigated .

Pharmacology

Eleuthero has various pharmacological activities such as anti-inflammatory, anticancer, hepatoprotective, immunomodulatory, anti-ulcer, anti-allergic, anti-irradiation, antifatigue, neuroprotective, antioxidant, hypoglycemic, antisteatosis, and antiviral and antibacterial effects . Eleutheroside D, as one of the active compounds, contributes to these effects.

Metabolomics

A study investigated the therapeutic effects of Eleutheroside B on diabetes mellitus in a zebrafish model . The intervention drug groups were metformin and EB via water-soluble exposure for 30 days . All EB treatment groups in diabetic zebrafish showed significantly reduced body mass index (BMI) and improved blood glucose and lipid profiles . EB was found to upregulate GLUT4 protein expression and ameliorate the liver injury caused by diabetes . Metabolomics studies showed that EB causes changes in the metabolic profile of diabetic zebrafish .

Marker Compounds

Eleutherosides, including Eleutheroside D, serve as marker compounds for the Thin Layer Chromatography (TLC) identification of Eleutherococcus senticosus herbal preparations and dietary supplements .

Traditional Medicine

Eleutherococcus senticosus, which contains Eleutheroside D, has been widely used in traditional folk medicine to treat rheumatism, diabetes, and hepatitis .

Antidepressant and Antifatigue Effects

In vitro and in vivo studies have demonstrated that Eleutherococcus senticosus, which contains Eleutheroside D, possesses many pharmacological effects, such as antistress, antifatigue and antidepressive effects . It also has beneficial effects on hypertension, ischemic heart disease, chronic bronchitis, autoimmune diseases, gastric ulcers, and allergic responses .

Antioxidant Activity

Eleutheroside D, like other eleutherosides, is thought to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Activity

Eleutherosides, including Eleutheroside D, have been found to have anti-inflammatory properties . This makes them potentially useful in treating conditions characterized by inflammation.

Neuroprotective Effects

Eleutheroside D may have neuroprotective effects . This means it could potentially be used to protect nerve cells against damage, degeneration, or impairment of function.

Potential Use in Traditional Chinese Medicine

Eleutheroside D is found in Eleutherococcus senticosus, also known as Siberian Ginseng, which is used in Traditional Chinese Medicine . While the specific uses of Eleutheroside D in this context are not well-documented, the plant as a whole is used for a variety of purposes, including boosting the immune system and improving overall health.

Zukünftige Richtungen

While specific future directions for research on Eleutheroside D are not well-documented, Eleutherococcus species have been used as medicinal plants for many years in different traditional medical systems . The secondary metabolites of plants of the Eleutherococcus genus have been studied since the 1960s, and with the renewed emphasis on natural medicine, the investigations of the Eleutherococcus genus have made new progress .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22-,23-,24-,25+,26+,27-,28-,29?,30?,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-OVUSVGQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Record name | Eleutheroside D | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eleutheroside D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

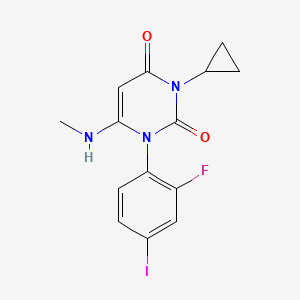

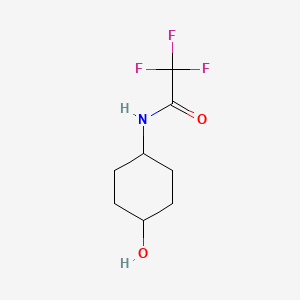

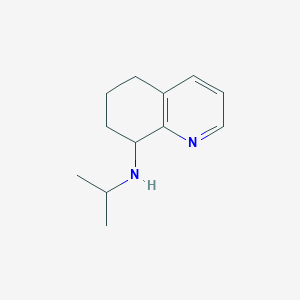

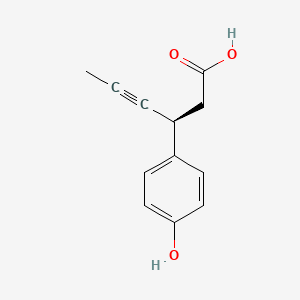

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)